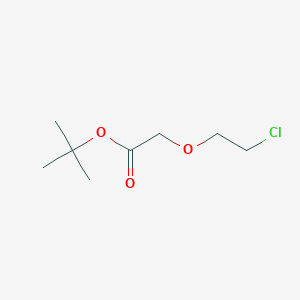

Tert-butyl 2-(2-chloroethoxy)acetate

Vue d'ensemble

Description

"Tert-butyl 2-(2-chloroethoxy)acetate" is a compound of interest in synthetic organic chemistry due to its versatile applications in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Its structural features, such as the tert-butyl group and the 2-chloroethoxy moiety, make it a valuable intermediate in the construction of complex organic molecules.

Synthesis Analysis

Research has not directly reported the synthesis of "Tert-butyl 2-(2-chloroethoxy)acetate," but studies on related compounds provide insights into possible synthetic routes. For instance, tert-butyl esters are synthesized from boronic acids or boronic acid pinacol esters and di-t-butyl dicarbonate, using palladium acetate and triphenylphosphine as a catalyst system, indicating a potential pathway for synthesizing similar tert-butyl-based compounds (Xinjian Li et al., 2014).

Molecular Structure Analysis

Although direct information on the molecular structure of "Tert-butyl 2-(2-chloroethoxy)acetate" is scarce, research on structurally related compounds like tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate reveals the importance of analyzing bond lengths, angles, and molecular conformations in understanding reactivity and physical properties (C. Mamat et al., 2012).

Chemical Reactions and Properties

Tert-butyl compounds engage in a variety of chemical reactions, highlighting the reactivity of the tert-butyl group and its derivatives. For example, tert-butyl peroxy radicals are involved in photodissociation and can add to fullerenes to form stable multiadducts, demonstrating the radical's reactivity and potential for creating complex structures (L. Gan et al., 2002).

Applications De Recherche Scientifique

Electrochemical Oxidation and Antioxidant Study

Tert-butyl compounds, including tert-butylhydroquinone (BHQ), have been studied for their electrochemical oxidation properties. These compounds exhibit distinct electrochemical behaviors due to their unique molecular structures. Research has focused on understanding their oxidation mechanisms and optimizing conditions for their voltammetric determination (Michalkiewicz, Mechanik, & Malyszko, 2004).

Iridium-catalyzed Alkylation

Tert-butyl acetates, including tert-butyl 2-(2-chloroethoxy)acetate, have been utilized in iridium-catalyzed alkylation reactions. These reactions represent innovative methods in organic synthesis, providing direct routes to carboxylates which are important in industrial chemistry (Iuchi, Obora, & Ishii, 2010).

Environmental Analysis

The potential of ethyl acetate and similar compounds in determining extractable organic halogens (EOX) from contaminated environments has been explored. This research is crucial for environmental monitoring and contamination assessment (Reemtsma & Jekel, 1996).

Polymerization Studies

Tert-butyl compounds, including tert-butyl 2-(2-chloroethoxy)acetate, have been used in studies related to the kinetics of radical polymerization. Such studies are essential for developing new polymeric materials with specific properties (Simonyi & Pospíšil, 1967).

Synthesis of Cyclopropenone Acetals

Research has also been conducted on the synthesis of cyclopropenone acetals using tert-butyl 2-(2-chloroethoxy)acetate derivatives. These compounds are precursors for other significant chemicals in pharmaceutical and synthetic chemistry (Sakaki & Ando, 2007).

Environmental Degradation Pathways

Studies on the environmental degradation pathways of tert-butyl compounds, including their transformation products and kinetics, are essential for understanding their environmental impact and biodegradability (Stefan, Mack, & Bolton, 2000).

Synthesis of Acetonitrile Derivatives

Tert-butyl compounds are used in the synthesis of acetonitrile derivatives, which have applications in various chemical industries (Jin Dong-yuan, 2010).

Mécanisme D'action

Target of Action

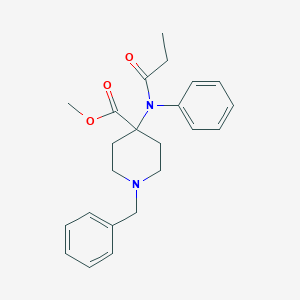

Tert-butyl 2-(2-chloroethoxy)acetate is a chemical compound with the molecular formula C8H15ClO3 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s known that similar compounds can interact with their targets to induce changes at the molecular level . The specific interactions of Tert-butyl 2-(2-chloroethoxy)acetate with its targets remain to be elucidated.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Tert-butyl 2-(2-chloroethoxy)acetate, it is soluble in dichloromethane and ethyl acetate . It is recommended to store the compound at 4° C . .

Propriétés

IUPAC Name |

tert-butyl 2-(2-chloroethoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO3/c1-8(2,3)12-7(10)6-11-5-4-9/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMVRQEMWJYRSNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40503040 | |

| Record name | tert-Butyl (2-chloroethoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40503040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-(2-chloroethoxy)acetate | |

CAS RN |

73834-55-6 | |

| Record name | tert-Butyl (2-chloroethoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40503040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloromethyloxy-carbonyloxy-6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B23271.png)

![1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one](/img/structure/B23305.png)